molecular formula C₆H₁₁O₇P B155434 2-(Phosphonomethyl)pentanedioic acid CAS No. 173039-10-6

2-(Phosphonomethyl)pentanedioic acid

Cat. No. B155434
M. Wt: 226.12 g/mol
InChI Key: ISEYJGQFXSTPMQ-UHFFFAOYSA-N
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Description

2-(Phosphonomethyl)pentanedioic acid, also known as 2-PMPA, is a compound with significant biological activity, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII). This enzyme is associated with various neurological and psychiatric disorders, and inhibition by 2-PMPA has shown efficacy in preclinical models of these diseases . The compound's structure includes a phosphonate group, which is a non-hydrolyzable mimic of phosphate, making it a potent inhibitor for enzymes that utilize phosphates as substrates .

Synthesis Analysis

The synthesis of 2-PMPA and its derivatives has been a subject of research due to its potential therapeutic applications. Enantiomers of 2-PMPA have been prepared through the resolution of racemic intermediates, with the absolute configuration determined by X-ray crystallography . Additionally, fluorinated derivatives have been synthesized to explore their binding affinities and potential as imaging agents for prostate cancer . Prodrugs of 2-PMPA have also been developed to improve its bioavailability, which is otherwise limited due to the compound's highly polar nature .

Molecular Structure Analysis

The molecular structure of 2-PMPA is characterized by the presence of a phosphonate group attached to a pentanedioic acid backbone. This structure is crucial for its activity as an inhibitor of GCPII. The phosphonate group's orientation relative to the rest of the molecule has been described in the context of hydrated forms and ammonium salts, with variations in the orientation of the phosphonic group and the carboxylic hydroxyl group10.

Chemical Reactions Analysis

2-PMPA and its analogs have been evaluated for their ability to act as competitive ligands for the NMDA receptor, showing potent and selective antagonistic activity . The compound's reactivity has also been studied in the context of metal carboxylate-phosphonate hybrid compounds, where it forms complex structures with divalent metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-PMPA are influenced by its polar character, which affects its bioavailability and brain penetration. Strategies to enhance its delivery, particularly to the brain, have included the synthesis of prodrugs that mask the carboxylate and phosphonate functionalities, resulting in significantly higher delivery to both plasma and brain after intranasal administration . The compound's inhibitory potency against GCPII has been found to depend on the structure of the molecule, particularly the number of methylene units between functional groups .

Scientific Research Applications

Prostate Cancer Imaging and Therapy

  • Fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid were studied as inhibitors of prostate specific membrane antigen (PSMA) for prostate cancer imaging. These derivatives demonstrated specific binding to PSMA positive tumors in mice, suggesting potential in prostate cancer detection and staging (Graham et al., 2012).

Neurological and Psychiatric Disease Models

  • 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is an inhibitor of glutamate carboxypeptidase-II (GCPII) and has shown efficacy in various neurological and psychiatric disease models. Enhancements in brain-to-plasma ratio of 2-PMPA were observed following intranasal administration, improving its delivery and potential effectiveness in these diseases (Nedelcovych et al., 2017).

Pharmacokinetics and Biological Evaluation

  • A study focusing on the synthesis and biological evaluation of (R)- and (S)-2-(phosphonomethyl)pentanedioic acids, inhibitors of GCPII, highlighted their potential therapeutic applications. The study involved resolving the racemic mixture and testing the biological activity of each enantiomer (Vitharana et al., 2002).
  • A bioanalytical method was developed for evaluating the pharmacokinetics of 2-PMPA, a GCP-II inhibitor. This method aids in understanding the compound's distribution and potential efficacy in various tissues (Rais et al., 2014).

Enhanced Oral Bioavailability

  • Research into enhancing the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) using prodrugs showed significant improvements in plasma concentrations, suggesting a viable strategy for clinical translation of 2-PMPA in treatments (Dash et al., 2019).

Glutamate Carboxypeptidase II (NAALADase) Inhibition

  • The inhibition of glutamate carboxypeptidase II (NAALADase) by 2-PMPA was studied in various assays, demonstrating its neuroprotective activity and potential therapeutic applications in ischemic brain injury and other neurological disorders (Tiffany et al., 2001).

Safety And Hazards

2-PMPA may cause mild irritation at the site of contact. There may be irritation and redness in the eyes. There may be irritation of the throat if ingested .

Future Directions

While specific future directions for 2-PMPA were not found in the search results, it’s worth noting that 2-PMPA has shown efficacy in multiple neurological and psychiatric disease preclinical models and more recently in models of inflammatory bowel disease (IBD) and cancer . This suggests potential future research directions in these areas.

properties

IUPAC Name

2-(phosphonomethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEYJGQFXSTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436036
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phosphonomethyl)pentanedioic acid

CAS RN

173039-10-6
Record name 2-(Phosphonomethyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173039-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzyl pentanedioate 2(2.9 g, 4.9 mmol) was added to a mixture of 20 ml of methanol containing 0.29 g (6 mol %) of 10% Pd/C. This mixture was hydrogenated on a Parr hydrogenator at 40 psi for 24 hours, filtered and evaporated to give 3(1.0 g, 90%) as a clear slightly golden viscous oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
641
Citations
RP Dash, T Tichý, V Veeravalli, J Lam, J Alt… - Molecular …, 2019 - ACS Publications
2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) is a potent (IC 50 = 300 pM) and selective inhibitor of glutamate carboxypeptidase II (GCPII) with efficacy in multiple neurological and …
Number of citations: 12 pubs.acs.org
K Graham, R Lesche, AV Gromov… - Journal of medicinal …, 2012 - ACS Publications
For prostate cancer, prostate specific membrane antigen (PSMA) has been identified as a diagnostic and therapeutic target. Fluorinated derivatives of 2-(phosphonomethyl)…
Number of citations: 42 pubs.acs.org
R Rais, C Rojas, K Wozniak, Y Wu, M Zhao… - … of pharmaceutical and …, 2014 - Elsevier
2-Phosphonomethyl pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase-II, an enzyme which catabolizes the abundant neuropeptide N-acetyl-…
Number of citations: 36 www.sciencedirect.com
M Nedelcovych, RP Dash, L Tenora… - Molecular …, 2017 - ACS Publications
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase-II (GCPII) with efficacy in multiple neurological and psychiatric …
Number of citations: 11 pubs.acs.org
D Vitharana, JE France, D Scarpetti… - Tetrahedron …, 2002 - Elsevier
Both enantiomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), were successfully prepared through …
Number of citations: 38 www.sciencedirect.com
JJ Luszczki, M Mohamed, SJ Czuczwar - European journal of …, 2006 - Elsevier
This study examined the effect of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), an enzyme releasing …
Number of citations: 26 www.sciencedirect.com
P Ding, P Helquist, MJ Miller - Organic & biomolecular chemistry, 2007 - pubs.rsc.org
Inhibitors of NAALADase have shown promise for a variety of diseases associated with glutamate excitotoxicity, and could be useful for the diagnosis and therapy of prostate cancer. A …
Number of citations: 23 pubs.rsc.org
P Majer, A Jančařík, M Krečmerová… - Journal of medicinal …, 2016 - ACS Publications
2-Phosphonomethylpentanedioic acid (1, 2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II which has demonstrated robust neuroprotective efficacy in many neurological …
Number of citations: 34 pubs.acs.org
T Yamamoto, N Nozaki-Taguchi, Y Sakashita, T Inagaki - Neuroscience, 2001 - Elsevier
N-acetyl-aspartyl-glutamate is a putative neurotransmitter and acts as a weak agonist at the N-methyl-d-aspartate receptor. N-acetyl-aspartyl-glutamate also acts as an agonist at the …
Number of citations: 64 www.sciencedirect.com
P Majer, A Jancarik, M Krecmerova, T Tichy… - The FASEB …, 2016 - Wiley Online Library
One of the most potent and selective inhibitors of Glutamate Carboxypeptidase II is 2-phoshonomethyl-pentanedioic acid (2-PMPA), a compound that has demonstrated robust …
Number of citations: 0 faseb.onlinelibrary.wiley.com

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